Acétonide de 6bêta-hydroxytriamcinolone

Vue d'ensemble

Description

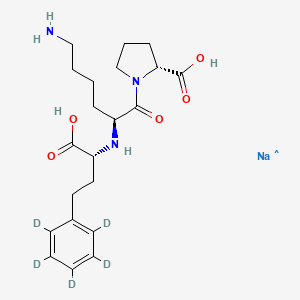

6beta-Hydroxy Triamcinolone Acetonide is a synthetic glucocorticoid and a major metabolite of triamcinolone acetonide. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is widely used in medical research and clinical practice due to its efficacy in treating various inflammatory conditions.

Applications De Recherche Scientifique

6beta-Hydroxy Triamcinolone Acetonide has a wide range of applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

Biology: The compound is studied for its effects on cellular processes, including inflammation and immune response.

Medicine: It is used in the development of new therapeutic agents for treating inflammatory and autoimmune diseases.

Mécanisme D'action

Target of Action

6beta-Hydroxytriamcinolone acetonide is a metabolite of the synthetic corticosteroid triamcinolone acetonide . The primary targets of this compound are glucocorticoid receptors, which play a crucial role in regulating inflammation and immune responses .

Mode of Action

The compound binds very tightly to the glucocorticoid receptor . This binding suppresses the migration of polymorphonuclear leukocytes and reverses increased capillary permeability, leading to a decrease in inflammation . It also suppresses the immune system by reducing the activity and volume of the lymphatic system .

Biochemical Pathways

The major biochemical pathway involved in the action of 6beta-Hydroxytriamcinolone acetonide is the glucocorticoid receptor signaling pathway. The binding of the compound to the glucocorticoid receptor leads to changes in gene transcription, which can suppress inflammatory and immune responses .

Pharmacokinetics

The compound is formed from triamcinolone acetonide by the cytochrome P450 (CYP) isoforms CYP3A4, CYP3A5, and CYP3A7 . Triamcinolone acetonide is approximately 68% protein bound in plasma . The major metabolite of triamcinolone is 6-beta-hydroxy-triamcinolone .

Result of Action

The action of 6beta-Hydroxytriamcinolone acetonide results in the suppression of inflammation and immune responses. This can lead to relief from symptoms in various inflammatory conditions . The compound has been shown to provide good clinical benefit for up to 6 months and even longer .

Action Environment

The efficacy of 6beta-Hydroxytriamcinolone acetonide can be influenced by various environmental factors. For example, the solubility of the compound, the rate of absorption from the injected site, and the renal clearance rate can all affect its action

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6beta-Hydroxy Triamcinolone Acetonide involves the hydroxylation of triamcinolone acetonide. This reaction is typically catalyzed by cytochrome P450 enzymes, specifically CYP3A4, CYP3A5, and CYP3A7 . The reaction conditions often include the presence of oxygen and a suitable cofactor, such as NADPH, to facilitate the hydroxylation process.

Industrial Production Methods: Industrial production of 6beta-Hydroxy Triamcinolone Acetonide follows a similar synthetic route but on a larger scale. The process involves the use of bioreactors equipped with the necessary enzymes and cofactors to ensure efficient conversion of triamcinolone acetonide to its hydroxylated form. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions: 6beta-Hydroxy Triamcinolone Acetonide undergoes various chemical reactions, including:

Oxidation: This reaction can further modify the hydroxyl group, potentially leading to the formation of ketones or aldehydes.

Reduction: The compound can be reduced to form different hydroxylated derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of 6beta-Hydroxy Triamcinolone Acetonide, each with distinct chemical and biological properties .

Comparaison Avec Des Composés Similaires

Triamcinolone acetonide: The parent compound from which 6beta-Hydroxy Triamcinolone Acetonide is derived.

Triamcinolone hexacetonide: Another glucocorticoid with similar anti-inflammatory properties but different pharmacokinetic profiles.

Prednisone: A commonly used glucocorticoid with a broader range of applications but less potency compared to triamcinolone derivatives.

Uniqueness: 6beta-Hydroxy Triamcinolone Acetonide is unique due to its specific hydroxylation, which enhances its anti-inflammatory and immunosuppressive effects. This modification also influences its pharmacokinetics, making it more effective in certain clinical applications compared to its parent compound and other similar glucocorticoids .

Propriétés

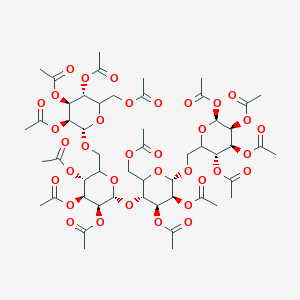

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12R,13S,19R)-12-fluoro-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FO7/c1-20(2)31-19-9-13-14-8-16(28)15-7-12(27)5-6-21(15,3)23(14,25)17(29)10-22(13,4)24(19,32-20)18(30)11-26/h5-7,13-14,16-17,19,26,28-29H,8-11H2,1-4H3/t13-,14-,16+,17-,19+,21-,22-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMJSKWRCHLTCCW-PXGYRYRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C[C@H](C5=CC(=O)C=C[C@@]53C)O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801043297 | |

| Record name | (6beta)-6-Hydroxytriamcinolone acetonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801043297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3869-32-7 | |

| Record name | 6-Hydroxytriamcinolone acetonide, (6beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003869327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6beta)-6-Hydroxytriamcinolone acetonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801043297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-HYDROXYTRIAMCINOLONE ACETONIDE, (6.BETA.)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6043C20V4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: The research paper identifies 6β-Hydroxytriamcinolone acetonide as a key metabolite of triamcinolone acetonide-21-phosphate. [] After either intramuscular or intravenous administration of the drug, 6β-Hydroxytriamcinolone acetonide was found to be the primary metabolite detected in the urine of dogs, monkeys, and rats. This finding suggests that 6β-hydroxylation of triamcinolone acetonide is a significant metabolic pathway for this drug in these species. Further research into the activity and properties of 6β-Hydroxytriamcinolone acetonide could be valuable for understanding the overall pharmacological profile of triamcinolone acetonide-21-phosphate.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-methyl-6-[7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]hex-4-enoic acid](/img/structure/B1140561.png)

![methyl 6-[6-hydroxy-7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate](/img/structure/B1140562.png)

![[(3Ar,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B1140571.png)

![(3aR,5R,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B1140573.png)

![[(3aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B1140574.png)